L-VALINE (13C5; 15N)
Description
Overview of Isotopic Labeling Strategies in Biochemistry
A variety of isotopic labeling strategies have been developed to address different research questions. metwarebio.com These can be broadly categorized as follows:
Uniform Labeling: In this approach, all atoms of a specific element within a molecule are replaced with their stable isotopes. For example, uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is frequently used to trace the flow of carbon through central carbon metabolism. nih.gov
Positional or Specific Labeling: This strategy involves labeling a specific atom or a set of atoms within a molecule. This allows for the investigation of specific enzymatic reactions and the elucidation of reaction mechanisms. eurisotop.com
Pulse-Chase Experiments: This technique involves introducing a labeled precursor for a short period (the "pulse") followed by an excess of the unlabeled precursor (the "chase"). This method is particularly useful for studying the kinetics of metabolic pathways and the turnover rates of biomolecules like proteins. fiveable.me
Steady-State Labeling: In this approach, a labeled precursor is continuously supplied until the isotopic enrichment of the metabolites reaches a steady state. This allows for the accurate measurement of metabolic fluxes through a network. fiveable.me
The choice of labeling strategy depends on the specific biological question being investigated, the analytical methods available, and the biological system under study. fiveable.me
Significance of Amino Acid Tracers in Systems Biology
Amino acid tracers, such as L-Valine (¹³C₅; ¹⁵N), are of particular importance in systems biology for several reasons. Since nitrogen is a key component of amino acids and proteins, the use of ¹⁵N-labeled tracers has been pivotal in quantifying various aspects of nitrogen metabolism, which would not be possible with radioactive isotopes. ckisotopes.com
Labeled amino acids are essential for studying protein metabolism, including the dynamic processes of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). technologynetworks.com By measuring the rate of incorporation of a labeled amino acid into tissue protein, researchers can gain detailed insights into how factors like nutrition and exercise regulate muscle mass. ckisotopes.com Furthermore, the use of multiple amino acid tracers simultaneously allows for the investigation of the complex interactions and overlapping carrier functions in amino acid transport. ckisotopes.com
Properties
Molecular Weight |
123.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
L Valine 13c5; 15n : Isotopic Characteristics and Tracer Utility
Isotopic Enrichment Profile and Labeling Patterns
The defining characteristic of L-Valine (13C5; 15N) is its high level of isotopic enrichment. Commercial suppliers typically offer this compound with an atomic percentage of 98-99% for both ¹³C and ¹⁵N. eurisotop.com This high purity is crucial for generating clear and accurate results in sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The labeling pattern is uniform across all carbon atoms and the single nitrogen atom. This means that every carbon position in the valine molecule, including the two methyl carbons, the alpha-carbon, the beta-carbon, and the carboxyl carbon, is a ¹³C isotope. sigmaaldrich.com Similarly, the nitrogen atom of the primary amine group is a ¹⁵N isotope. sigmaaldrich.com This comprehensive labeling results in a significant mass shift of +6 atomic mass units compared to the unlabeled L-valine, a feature that is readily detectable by mass spectrometry. sigmaaldrich.com
Interactive Data Table: Isotopic Enrichment of L-VALINE (13C5; 15N)
| Isotopically Labeled Atom | Position in L-Valine | Isotopic Purity (Atom %) |
| Carbon-13 (¹³C) | All 5 carbon atoms | Typically ≥ 98% |
| Nitrogen-15 (¹⁵N) | The single nitrogen atom | Typically ≥ 98% |
Note: The table presents typical isotopic purity levels which may vary slightly between different commercial batches.
Metabolic Fates of L-Valine in Biological Systems
Once introduced into a biological system, L-Valine (13C5; 15N) follows the same metabolic routes as its natural counterpart. As an essential amino acid, one of its primary fates is incorporation into newly synthesized proteins. isotope.com By tracking the appearance of the heavy isotopes in the proteome, researchers can quantify the rate of protein synthesis. ckgas.com
Beyond protein synthesis, L-valine is a branched-chain amino acid (BCAA) that can be catabolized for energy. nih.gov This process is initiated by a transamination reaction, where the ¹⁵N-labeled amino group is transferred to an alpha-keto acid, often α-ketoglutarate, to form glutamate. biorxiv.org The resulting carbon skeleton, now a branched-chain α-keto acid (α-ketoisovalerate), continues through a series of oxidative steps. nih.gov The labeled carbons can be traced into downstream metabolites, such as succinyl-CoA, which then enters the Krebs cycle. nih.gov Tracking the distribution of ¹³C atoms in these intermediates provides a detailed map of BCAA catabolism and its contribution to central carbon metabolism. nih.gov
Interactive Data Table: Tracking Labeled Atoms from L-Valine (13C5; 15N) in Key Metabolic Pathways
| Metabolic Pathway | Key Metabolites | Labeled Atoms Detected |
| Protein Synthesis | Peptides and Proteins | ¹³C and ¹⁵N |
| BCAA Catabolism (Initial Step) | α-Ketoisovalerate | ¹³C |
| BCAA Catabolism (Initial Step) | Glutamate | ¹⁵N |
| Krebs Cycle | Succinyl-CoA | ¹³C |
Note: This table provides a simplified overview of how the isotopic labels from L-Valine (13C5; 15N) can be traced through major metabolic pathways.
Rationale for Dual Carbon and Nitrogen Labeling (13C5; 15N)
The use of dual-labeled L-Valine (13C5; 15N) offers significant advantages over single-labeled tracers for a more comprehensive understanding of metabolic networks. nih.gov While ¹³C tracers are excellent for following the carbon backbone of molecules through metabolic pathways, they provide no information about the fate of other atoms like nitrogen. nih.govacs.org
Nitrogen metabolism is a critical aspect of cellular function, essential for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. biorxiv.org By including the ¹⁵N label, researchers can simultaneously track the flow of valine's amino group. nih.gov This allows for the direct investigation of transamination reactions, nitrogen recycling, and the synthesis of other nitrogen-containing molecules. nih.govbiorxiv.org
This dual-labeling approach provides a more complete picture of metabolic fluxes, enabling the differentiation between pathways that only involve the carbon skeleton and those that also involve the amino group. nih.govacs.org For example, it can help to elucidate the sources of nitrogen for the synthesis of other amino acids or nucleotides. nih.gov This level of detail is particularly valuable in complex biological systems and in studying diseases with altered metabolic profiles, such as cancer. eurisotop.com The ability to obtain information about both carbon and nitrogen metabolism from a single experiment increases the data richness and provides independent, direct evidence for nitrogen-related metabolic activities. nih.gov
Synthesis and Quality Control of Isotopically Labeled L Valine 13c5; 15n
Synthetic Methodologies for Isotopic Incorporation
The incorporation of stable isotopes into the L-valine molecule can be achieved through purely chemical routes, biosynthetic methods, or a combination of both (chemo-enzymatic). Each approach offers distinct advantages regarding label placement, stereochemical control, and scalability.
Chemical Synthesis Approaches for L-VALINE (¹³C₅; ¹⁵N)
Purely chemical synthesis provides precise control over the introduction of isotopic labels into specific atomic positions. Classic amino acid synthesis methods, such as the Strecker and Bucherer-Bergs reactions, can be adapted for this purpose by utilizing isotopically labeled starting materials. chromatographyonline.comnih.govuni-tuebingen.de
To synthesize L-Valine (¹³C₅; ¹⁵N), a theoretical approach would begin with a fully carbon-13 labeled precursor, such as [¹³C₄]isobutyraldehyde. The synthesis could proceed via an asymmetric Strecker synthesis:
Imine Formation: The [¹³C₄]isobutyraldehyde reacts with a ¹⁵N-labeled ammonia (B1221849) source (e.g., ¹⁵NH₃ or ¹⁵NH₄Cl) in the presence of a chiral catalyst to form a chiral imine.
Cyanation: A labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN), is added to the imine. The chiral catalyst directs the cyanide to attack from a specific face, yielding a chiral α-aminonitrile intermediate, (S)-2-amino-3-methyl-[¹³C₅, ¹⁵N]butanenitrile.
Hydrolysis: The nitrile group is then hydrolyzed, typically under acidic conditions, to form the carboxylic acid, resulting in the final product, L-Valine (¹³C₅; ¹⁵N). uni-tuebingen.de
Alternatively, the Bucherer-Bergs reaction could be employed, starting with [¹³C₄]isobutyraldehyde, potassium [¹³C]cyanide, and [¹⁵N]ammonium carbonate to produce a labeled hydantoin (B18101) intermediate. nih.govresearchgate.net Subsequent hydrolysis of the hydantoin yields the desired labeled amino acid. A key challenge in these multi-step chemical syntheses is maintaining stereochemical integrity to produce the L-enantiomer exclusively, often necessitating the use of sophisticated asymmetric catalysts or chiral auxiliaries. rsc.orgrsc.org
Biosynthetic Production Routes for L-VALINE (¹³C₅; ¹⁵N)
Biosynthetic methods leverage the natural metabolic pathways of microorganisms to produce L-valine from simple labeled precursors. This approach is highly effective for generating uniformly labeled L-amino acids with the correct stereochemistry. acs.org Strains of bacteria, such as Corynebacterium glutamicum or Escherichia coli, that are efficient producers of L-valine are commonly used. acs.org
The general production strategy involves:
Culture Medium Preparation: A minimal growth medium is prepared where the standard carbon and nitrogen sources are replaced with their stable isotope counterparts. Uniform ¹³C labeling is achieved by using [U-¹³C₆]glucose as the sole carbon source, while ¹⁵N labeling is accomplished using a ¹⁵N-labeled ammonium (B1175870) salt, such as [¹⁵N]ammonium chloride (¹⁵NH₄Cl) or [¹⁵N]ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄), as the sole nitrogen source. acs.org
Fermentation: The selected microorganism is cultured in this fully labeled medium. Through its native metabolic pathways, the bacterium ingests the ¹³C-glucose and ¹⁵N-ammonium salt and uses them to synthesize all its required metabolites, including amino acids. The biosynthesis of valine from the labeled glucose and ammonia precursors ensures the incorporation of five ¹³C atoms and one ¹⁵N atom.
Isolation and Purification: After the fermentation process, the bacterial cells are harvested, and the L-valine is extracted and purified from the cell lysate or the culture supernatant.
This method is highly stereospecific, yielding exclusively the L-enantiomer of valine. rsc.org It is a common and cost-effective route for producing uniformly labeled amino acids for applications like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). iiste.orgnih.gov
Purity and Isotopic Enrichment Assessment for Tracer Applications
For L-Valine (¹³C₅; ¹⁵N) to be effective as a tracer, its purity must be rigorously verified. Quality control involves a multi-faceted assessment of its chemical, isotopic, and chiral purity.
Analytical Validation of Chemical Purity
Chemical purity refers to the proportion of the material that is the specified chemical compound, irrespective of its isotopic composition. It is crucial to ensure that impurities from the synthesis or purification process, such as residual solvents or side-reaction products, are minimal. moravek.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this assessment. bachem.comiiste.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a primary method. The sample is analyzed, and the purity is calculated based on the area of the peak corresponding to L-valine relative to the total area of all detected peaks in the chromatogram. bachem.comjocpr.comauroraprosci.com For L-Valine (¹³C₅; ¹⁵N), a chemical purity of ≥98% is a common quality standard. isotope.com
Gas Chromatography (GC): GC analysis, typically after derivatization to increase volatility, can also be used to determine chemical purity. iiste.orgslideshare.net A flame ionization detector (FID) provides a response proportional to the mass of carbon, allowing for quantification of the main compound against any organic impurities.
The table below summarizes typical parameters for the analytical validation of L-Valine.
| Parameter | Method | Typical Specification | Reference |
| Chemical Purity | HPLC-UV, GC-FID | ≥98% | bachem.comisotope.com |
| Water Content | Karl Fischer Titration | <1% | bachem.com |
| Residual Solvents | Gas Chromatography (GC) | Varies by solvent | bachem.com |
Determination of Isotopic Purity and Atom Percent Enrichment
Isotopic purity, or enrichment, quantifies the percentage of the molecule that contains the desired heavy isotopes. This is a critical parameter for quantitative mass spectrometry-based studies.
Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive technique for determining isotopic enrichment. nih.gov The analysis of the molecular ion cluster allows for the precise measurement of the relative abundance of the fully labeled molecule (M+6, with a mass of 123.10) compared to the unlabeled molecule (M+0, mass 117.08) and any partially labeled species. The atom percent enrichment for both ¹³C and ¹⁵N is calculated from this distribution. nih.govplos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR spectroscopy confirm the positions of the isotopic labels and can also be used to quantify enrichment levels. rsc.orgopenmedscience.comrsc.org The spectra for L-Valine (¹³C₅; ¹⁵N) will show characteristic shifts and couplings confirming the presence of ¹³C at all five carbon positions and ¹⁵N at the amino group, while signals for the unlabeled ¹²C and ¹⁴N atoms will be absent or significantly reduced. mdpi.comacs.org
Commercially available L-Valine (¹³C₅; ¹⁵N) typically features high isotopic enrichment, as detailed in the table below.
| Parameter | Method | Typical Specification | Reference |
| ¹³C Atom Percent Enrichment | Mass Spectrometry, NMR | ≥98-99% | isotope.com |
| ¹⁵N Atom Percent Enrichment | Mass Spectrometry, NMR | ≥98-99% | isotope.com |
| Molecular Weight | Mass Spectrometry | 123.10 g/mol | isotope.com |
Chiral Purity Evaluation for L-Enantiomer Specificity
Chiral purity assessment ensures that the product is overwhelmingly the biologically active L-enantiomer and is not contaminated with the D-enantiomer, which could interfere with biological experiments. Racemization can be a risk, particularly during chemical synthesis or harsh purification steps.
Chiral Chromatography (HPLC or GC): This is the most reliable method for determining enantiomeric purity. researchgate.netrsc.orgnih.gov The technique involves separating the L- and D-valine enantiomers. This can be achieved in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) column (e.g., Chirasil-Val) that has a differential affinity for the two enantiomers. researchgate.netcaltech.edu
Indirect Separation: Derivatizing the amino acid with a chiral reagent (e.g., o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral reversed-phase HPLC column. chromatographyonline.comresearchgate.netnih.gov
The percentage of the D-enantiomer is quantified, and the chiral purity (or enantiomeric excess, e.e.) of the L-enantiomer is determined. A typical specification for high-quality L-Valine (¹³C₅; ¹⁵N) is a chiral purity of ≥99%.
| Parameter | Method | Typical Specification | Reference |
| Enantiomeric Purity (L-isomer) | Chiral HPLC, Chiral GC | ≥99% | researchgate.net |
| D-Valine Impurity | Chiral HPLC, Chiral GC | ≤1% | researchgate.netrsc.org |
Long-Term Stability and Storage Considerations for L-VALINE (13C5; 15N) Standards
The long-term stability of isotopically labeled standards is paramount for their use in quantitative studies, ensuring the accuracy and reproducibility of experimental results over time. For L-Valine (13C5; 15N), a stable isotope-labeled amino acid, proper storage is crucial to prevent degradation and maintain its isotopic and chemical purity.
Several suppliers provide recommendations for the storage of L-Valine (13C5; 15N). A common recommendation is to store the compound at room temperature, protected from light and moisture. isotope.comisotope.com Other suppliers suggest refrigeration at temperatures between 2-8°C or specifically at +4°C. pharmaffiliates.comlgcstandards.comchemicalbook.com For derivatives like L-Valine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%), refrigerated and desiccated storage is recommended. isotope.com When stored under these recommended conditions, the compound is considered stable. isotope.com
While specific long-term stability studies on L-Valine (13C5; 15N) are not extensively detailed in the public domain, the general stability of amino acids and isotopically labeled compounds provides relevant insights. For instance, studies on peptide quantification have utilized L-Valine-13C5,15N as an internal standard, where the stability of the standard solutions is critical for metrological quality. d-nb.info Research on the thermal degradation of metabolites has shown that while some amino acids can be affected by high temperatures, such as those in a gas chromatography inlet, the degradation is often minimal under controlled analytical conditions. au.dk
The potential for degradation during long-term storage is a consideration. One study noted the possible instability of hemoglobin-valine adducts during long-term storage of approximately 10 years, which could influence analytical results. nih.gov This highlights the importance of adhering to recommended storage protocols to minimize any potential degradation over extended periods.
For practical laboratory use, it is essential to handle the standard in accordance with good industrial hygiene and safety practices. isotope.com This includes using personal protective equipment and ensuring adequate ventilation, especially when handling the compound in its solid, powdered form to avoid dust formation. isotope.com
The following table summarizes the recommended storage conditions for L-Valine (13C5; 15N) and its derivatives based on information from various suppliers.
| Compound Name | Recommended Storage Temperature | Additional Storage Conditions |
| L-Valine (13C5; 15N) | Room Temperature | Away from light and moisture |
| L-Valine-13C5,15N | 2-8°C (Refrigerator) | - |
| L-Valine-13C5,15N | +4°C | - |
| L-Valine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%) | Refrigerated (-5°C to 5°C) | Desiccated |
Methodological Frameworks for L Valine 13c5; 15n Tracer Studies
Experimental Design Principles for Stable Isotope Tracing
The successful application of L-VALINE (13C5; 15N) as a tracer hinges on a meticulously planned experimental design. The primary goal is to introduce the labeled compound into a biological system and trace the incorporation of its heavy isotopes into downstream metabolites and macromolecules, thereby revealing the dynamic nature of metabolic networks. chromservis.euresearchgate.net The design must consider the specific biological question, the characteristics of the experimental system (e.g., cell culture, animal model), and the analytical methods available for detection. researchgate.netnih.gov
Isotopic Steady-State and Non-Steady-State Tracing
A fundamental consideration in designing tracer studies is whether to aim for isotopic steady-state or to perform analyses under non-steady-state conditions.
Isotopic Steady-State: This condition is achieved when the isotopic enrichment of the tracer and its downstream metabolites becomes constant over time. bioscientifica.combioscientifica.com In a typical steady-state experiment, a constant infusion of the tracer, such as L-VALINE (13C5; 15N), is administered until the tracer's dilution in the plasma or cellular pool stabilizes. bioscientifica.com At this point, the rate of appearance (Ra) of the unlabeled, or tracee, molecule is equal to its rate of disappearance, also known as flux. bioscientifica.com This approach is ideal for determining metabolic fluxes in systems that are in a metabolic steady state, for instance, during fasting. bioscientifica.com The key advantage is that it allows for robust quantification of pathway activities and metabolite turnover rates. chromservis.eu
Non-Steady-State Tracing: This approach involves measuring the dynamic changes in isotopic enrichment over time, typically after a disturbance to the system or following a bolus administration of the tracer. bioscientifica.com For example, an experiment might start with a steady-state infusion, which is then perturbed by introducing a hormone or initiating exercise. bioscientifica.com The resulting changes in the tracer-to-tracee ratio are analyzed using mathematical models, such as those originally described by Steele, to calculate shifts in metabolic flux. bioscientifica.com Isotopically non-stationary metabolic flux analysis (INST-MFA) is a powerful variation of this approach that measures the transient labeling of metabolites over time without waiting for a steady state to be reached, offering enhanced sensitivity for reversible reactions and metabolite pool sizes. researchgate.net
Selection of Tracer Administration Modalities in Experimental Systems
The method of introducing L-VALINE (13C5; 15N) into the experimental system is critical and depends on the model and the research question.
In Vitro Systems (Cell Culture): For cell culture studies, the tracer is typically added directly to the culture medium. nih.gov For instance, standard media like RPMI 1640 or DMEM can be prepared without unlabeled valine and supplemented with a known concentration of L-VALINE (13C5; 15N). nih.gov This allows for precise control over the tracer concentration and enables the study of cellular metabolism under defined conditions. This modality is frequently used in cancer research to probe how oncogenic signaling alters nutrient utilization. researchgate.neteurisotop.com
Ex Vivo Systems (Tissue Slices): Freshly resected tissue slices can be maintained in culture media containing the stable isotope tracer. nih.gov This approach preserves the three-dimensional cellular architecture and the tumor microenvironment, offering a preclinical platform to assess metabolic activity in a more physiologically relevant context than monolayer cell cultures. nih.gov
In Vivo Systems (Animal Models): In animal studies, L-VALINE (13C5; 15N) can be administered through several routes. One common method is to incorporate the labeled amino acid into a specialized diet, which the animal consumes over a period to achieve systemic labeling. eurisotop.com Alternatively, the tracer can be administered via intravenous infusion (either as a constant infusion to reach a steady state or as a bolus) or intraperitoneal injection. bioscientifica.com Following administration, biological samples such as plasma and tissues are collected at various time points for analysis. nih.gov
Sample Preparation Techniques for Isotopic Analysis
Proper sample preparation is crucial for accurately measuring the isotopic enrichment of L-valine and its derivative metabolites. The goal is to efficiently extract the compounds of interest while preventing their degradation or any alteration of their isotopic labeling patterns. nih.gov
Extraction of Labeled Metabolites and Macromolecules
The extraction process separates metabolites and macromolecules from the bulk of the biological matrix.
Metabolite Extraction: A common first step for analyzing small molecules is to quench metabolic activity rapidly, often by using liquid nitrogen, and then extract the metabolites using cold organic solvents. nih.gov A widely used technique involves a solvent mixture of methanol, acetonitrile, and water to precipitate larger molecules like proteins, leaving the smaller metabolites in the soluble fraction for analysis. nih.gov For plasma samples, protein precipitation is often achieved using sulfosalicylic acid or organic solvents. restek.com The clear supernatant containing the labeled and unlabeled amino acids is then collected for further processing. restek.com
Macromolecule Extraction (Proteins): To analyze the incorporation of L-VALINE (13C5; 15N) into newly synthesized proteins, the protein fraction is isolated. After cell lysis and protein precipitation from the metabolite extraction step, the protein pellet is washed to remove contaminants. The proteins are then typically hydrolyzed into their constituent amino acids, commonly using strong acids like 6M hydrochloric acid (HCl) at high temperatures. d-nb.info The resulting amino acid hydrolysate, which contains both labeled and unlabeled valine, can then be analyzed.
Derivatization Strategies for Analytical Compatibility
Many analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), require chemical modification of amino acids to increase their volatility and thermal stability. creative-proteomics.com Derivatization can also enhance ionization efficiency and chromatographic separation in Liquid Chromatography-Mass Spectrometry (LC-MS). google.com
The choice of derivatization reagent depends on the analytical platform and the specific requirements of the study. A key consideration is that the derivatization reaction should not introduce isotopic fractionation.
| Derivatization Reagent | Abbreviation | Compound Class Targeted | Typical Analytical Platform | Key Characteristics |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino acids | GC-MS | A silylation agent that creates stable derivatives suitable for GC-MS analysis. creative-proteomics.com |
| Propyl chloroformate | PCF | Amino acids | GC-MS | Reacts with amino acids in aqueous samples, allowing for automation. nih.govnist.gov |
| 9-fluorenylmethyl-chloroformate | FMOC | Primary and secondary amines | HPLC with UV/Fluorescence | Adds a fluorescent tag, significantly increasing detection sensitivity. creative-proteomics.combiosyn.com |
| Phenylisothiocyanate | PITC | Primary and secondary amines | HPLC with UV | A well-established reagent for pre-column derivatization (Edman degradation chemistry). biosyn.com |
| Ortho-phthalaldehyde | OPA | Primary amines | HPLC with Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole products. biosyn.com |
For many modern LC-MS/MS applications, derivatization is not always necessary, as direct analysis of underivatized amino acids in plasma can be achieved with high sensitivity and selectivity. restek.com
Data Processing and Isotopic Correction Algorithms
After data acquisition by mass spectrometry, the raw data must be processed to yield meaningful biological information. A critical step in stable isotope tracing studies is the correction for the natural abundance of heavy isotopes.
All naturally occurring elements have a certain percentage of stable heavy isotopes (e.g., ~1.1% for ¹³C, ~0.37% for ¹⁵N). eurisotop.com This means that even an unlabeled metabolite will exhibit a mass distribution with small peaks at M+1, M+2, etc., due to the random presence of these natural isotopes. When analyzing data from a tracer experiment, this natural background must be subtracted to accurately determine the true enrichment from the administered L-VALINE (13C5; 15N) tracer.
Several software tools and algorithms have been developed to perform this correction:
| Software/Algorithm | Key Function | Applicable Tracers | Notes |
| IsoCorrectoR | Corrects high-resolution mass spectrometry data for natural isotope abundance. | Multiple tracers (e.g., ¹³C, ¹⁵N) | Primarily designed for data from high-resolution mass spectrometers (HRMS). nih.gov |
| AccuCor | An open-source tool for correcting natural abundance in dual-isotope tracer data. | Dual-isotope tracers | Can handle data from both low- and high-resolution mass spectrometers. nih.gov |
| Escher-Trace | A web-based application for data correction, analysis, and visualization. | User-selected (e.g., ¹³C, ¹⁵N, ²H) | Corrects for natural abundance and integrates data into metabolic pathway maps for visualization. escholarship.org |
The processing workflow involves identifying metabolite peaks, integrating their areas for all observed isotopologues (molecules of the same compound but with different numbers of heavy isotopes), and applying a correction algorithm. This yields the fractional contribution of the tracer to each metabolite pool, which is essential for calculating metabolic fluxes and understanding pathway dynamics. researchgate.netnih.gov
Isotopic Abundance Calculations and Mass Isotopomer Distribution Analysis
The foundational step in a tracer study with L-VALINE (13C5; 15N) involves the use of mass spectrometry (MS) to measure the mass-to-charge ratio (m/z) of ions. nih.gov When L-VALINE (13C5; 15N) or its metabolic products are analyzed, they exhibit a distinct mass shift compared to their unlabeled counterparts due to the incorporation of the heavier stable isotopes. nih.gov The fully labeled L-VALINE (13C5; 15N) molecule, which contains five 13C atoms and one 15N atom, has a mass that is six atomic mass units (amu) greater than unlabeled L-valine (M+6). sigmaaldrich.com
Mass Isotopomer Distribution (MID) analysis is the analytical process of determining the relative abundance of all isotopic variants of a metabolite. nih.govbiorxiv.org This distribution provides a detailed fingerprint of how the labeled atoms from the tracer have been incorporated into downstream compounds. For instance, in studies of Bacillus subtilis grown on media supplemented with L-VALINE (13C5; 15N), researchers observed significant enrichment in specific isotopomers of iso-fatty acids. biorxiv.org The detection of an (M+4) isotopomer of iC14 and iC16 fatty acids indicated that these molecules were primed with isobutyryl-13C4-CoA, a direct catabolic product of the labeled valine. biorxiv.org
Furthermore, the analysis detected weaker but significant (M+6) isotopomers in iC16 fatty acids. biorxiv.org This finding suggested a more complex metabolic route where the labeled valine was first converted to propionyl-13C3-CoA, which was then used to extend the fatty acid chain. biorxiv.org The calculation of these isotopic abundances allows researchers to deduce the activity of specific metabolic pathways. biorxiv.org
A key aspect of this analysis is understanding that not all of the cellular pool of a metabolite may become labeled. In one study, it was determined that only about 70% of the total cellular valine was the labeled L-VALINE (13C5; 15N) form. biorxiv.org This partial labeling must be accounted for when calculating the probability of different labeling patterns in the resulting products. biorxiv.org For example, the probability of a fatty acid being primed with a labeled isobutyryl-13C4-CoA and subsequently incorporating a labeled propionyl-13C3-CoA would be calculated based on the enrichment of the precursor pools. biorxiv.org
The table below summarizes findings from a study using L-VALINE (13C5; 15N) to trace fatty acid synthesis, illustrating how mass isotopomer data is interpreted.
Table 1: Example Mass Isotopomer Enrichment in Fatty Acids from L-VALINE (13C5; 15N) Tracer
| Analyte | Observed Mass Isotopomer | Deduced Labeled Precursor | Reported Enrichment (%) | Implied Metabolic Process |
|---|---|---|---|---|
| iC14 Fatty Acid | M+4 | Isobutyryl-13C4-CoA | 8 - 9 | Direct priming with valine catabolite. biorxiv.org |
| iC16 Fatty Acid | M+4 | Isobutyryl-13C4-CoA | 8 - 9 | Direct priming with valine catabolite. biorxiv.org |
Correction for Natural Isotopic Abundance
A critical step in analyzing data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. nih.gov Isotopes such as 13C and 15N are naturally present in all biological samples at low levels (approx. 1.1% for 13C and 0.37% for 15N). nih.govoup.com The mass isotopologue distribution (MID) measured by a mass spectrometer reflects both the incorporation of the administered tracer and the contribution from these naturally occurring isotopes. nih.gov
Failure to correct for this natural abundance would lead to an overestimation of the isotopic enrichment derived from the L-VALINE (13C5; 15N) tracer, resulting in inaccurate calculations of metabolic fluxes. nih.gov Therefore, computational algorithms are employed to deconvolve the measured MIDs. ckisotopes.com These algorithms mathematically subtract the expected contribution of naturally abundant isotopes from the observed signal. nih.govckisotopes.com This correction ensures that the resulting isotopic distributions are attributed solely to the metabolic processing of the introduced tracer. nih.gov Contemporary computational tools are capable of performing this correction, allowing for the precise quantification and interpretation of metabolic pathways. nih.gov
Quantitative Modeling of Tracer Data
Once the mass isotopomer data has been corrected for natural abundance, it can be used in quantitative models to determine the rates of metabolic reactions, a practice known as metabolic flux analysis. eurisotop.com These models use the corrected tracer data as an input to elucidate the contributions of different substrates to the production of a specific metabolite. escholarship.org
For example, Isotopomer Spectral Analysis (ISA) is a modeling technique used to quantify the relative contributions of various carbon sources to a product pool. escholarship.org In studies of adipocyte metabolism, researchers used tracers like [U-13C5]valine to determine the fraction of the lipogenic acetyl-CoA pool derived from branched-chain amino acids (BCAAs). escholarship.org While minimal label from [U-13C5]valine was detected in palmitate, suggesting a low direct contribution, the methodology allows for precise quantification of this contribution relative to other substrates like glucose and glutamine. escholarship.org
Quantitative modeling integrates data from tracer experiments to reveal direct connections between circulating metabolites and intracellular metabolic intermediates. yuntsg.com By infusing a tracer like L-VALINE (13C5; 15N) and measuring the isotopic enrichment in various downstream products, a system of equations can be constructed to solve for the unknown flux values. yuntsg.com This approach provides a systems-level view of metabolism, showing how different pathways are interconnected and regulated. eurisotop.com
The table below illustrates how corrected tracer data can be applied in a quantitative model to determine the contribution of L-Valine to a metabolic product.
Table 2: Illustrative Application of Quantitative Modeling for L-Valine Contribution
| Tracer | Measured Metabolite | Corrected Isotopic Enrichment (M+x) | Quantitative Model | Calculated Contribution of Valine to Product Pool (%) |
|---|---|---|---|---|
| L-VALINE (13C5; 15N) | Acetyl-CoA | Data on M+2, M+3, etc. | Isotopomer Spectral Analysis (ISA) | Quantifies the percentage of Acetyl-CoA synthesized from valine versus other sources. escholarship.org |
This quantitative framework, from initial measurement to computational modeling, is indispensable for leveraging the full potential of L-VALINE (13C5; 15N) as a tool in metabolic research.
Applications in Metabolic Flux Analysis Using L Valine 13c5; 15n
Elucidation of Branched-Chain Amino Acid Catabolism Pathways
L-VALINE (13C5; 15N) is instrumental in dissecting the breakdown pathways of branched-chain amino acids. eurisotop.comescholarship.org By tracing the labeled carbon and nitrogen atoms, researchers can follow the conversion of valine into its various downstream metabolites. mdpi.com This includes the initial transamination step, where the ¹⁵N-labeled amino group is transferred, and the subsequent catabolic steps of the ¹³C-labeled carbon skeleton. nih.gov Studies have used this tracer to quantify the flux through the BCAA catabolic pathway, identifying key enzymes and regulatory points. escholarship.orgnih.gov For instance, tracing experiments can reveal the extent to which valine contributes to the pool of tricarboxylic acid (TCA) cycle intermediates and lipogenic acetyl-CoA. mdpi.comnih.gov
A study on adipocyte differentiation demonstrated that while proliferating pre-adipocytes have limited BCAA catabolism, differentiated adipocytes significantly increase the breakdown of BCAAs. escholarship.orgnih.gov Using isotopically labeled valine, researchers can quantify this shift and determine the contribution of valine to energy production and lipid synthesis in these cells. escholarship.org
Tracing Carbon and Nitrogen Fluxes in Central Metabolism
The dual labeling of L-VALINE (13C5; 15N) allows for the comprehensive tracking of both carbon and nitrogen as they integrate into central metabolic pathways. eurisotop.comnih.gov This provides a more complete picture than using tracers labeled with only a single isotope.
The catabolism of the ¹³C₅-labeled carbon skeleton of valine leads to the formation of succinyl-CoA, an intermediate of the TCA cycle. mdpi.com By analyzing the labeling patterns of TCA cycle metabolites, researchers can quantify the contribution of valine to anaplerosis, the replenishment of cycle intermediates. mdpi.comnih.gov This is crucial for maintaining the cycle's function in biosynthesis and energy production. The labeled carbons can be traced as they flow through the TCA cycle and even into metabolites derived from glycolysis through gluconeogenesis. eurisotop.com
Table 1: Tracing L-VALINE (13C5; 15N) into the TCA Cycle
| Metabolite | Expected Isotopologue from Valine Catabolism | Metabolic Significance |
| Succinyl-CoA | M+4 | Direct entry point from valine catabolism |
| Fumarate (B1241708) | M+4 | Downstream of succinyl-CoA in the TCA cycle |
| Malate | M+4 | Downstream of fumarate in the TCA cycle |
| Oxaloacetate | M+4 | Final intermediate of the TCA cycle before citrate (B86180) synthesis |
| Citrate | M+4 | Formed from the condensation of acetyl-CoA and oxaloacetate |
Note: M+X refers to the mass isotopologue with X number of heavy isotopes (¹³C).
The ¹⁵N label from L-VALINE (13C5; 15N) can be traced into other amino acids through transamination reactions and subsequently into various nitrogen-containing biomolecules, including nucleotides. eurisotop.com Glutamate often acts as a central hub for nitrogen distribution, receiving the ¹⁵N from valine and donating it for the synthesis of other amino acids and the nitrogenous bases of nucleotides. researchgate.net By measuring the incorporation of ¹⁵N into purine (B94841) and pyrimidine (B1678525) rings, researchers can quantify the contribution of valine's nitrogen to nucleotide biosynthesis, a critical process for cell growth and proliferation. eurisotop.comnih.gov
Interconnections with Glycolysis and Tricarboxylic Acid (TCA) Cycle
Investigating Amino Acid Interconversion and Transamination
L-VALINE (13C5; 15N) is a valuable tool for studying the dynamic interplay between different amino acids. nih.gov The transfer of its ¹⁵N-labeled amino group to various α-keto acids results in the formation of new ¹⁵N-labeled amino acids. By monitoring the appearance of ¹⁵N in other amino acid pools, the rates and directions of transamination reactions can be determined. nih.gov This provides insights into how cells maintain amino acid homeostasis and redistribute nitrogen to meet metabolic demands. For example, studies have compared the kinetics of valine and leucine (B10760876) transamination, revealing differences in their regulation. nih.gov
Applications in Diverse Biological Systems
The principles of metabolic flux analysis using L-VALINE (13C5; 15N) are applicable to a wide range of biological systems, from microbial cultures to complex mammalian models.
In controlled laboratory settings, L-VALINE (13C5; 15N) is frequently used to study the metabolism of cultured cells. nih.govnih.gov By adding the labeled valine to the cell culture medium, researchers can track its uptake and subsequent metabolic fate within the cells. nih.gov This approach has been widely used to investigate metabolic reprogramming in cancer cells, which often exhibit altered amino acid metabolism to support their rapid growth. eurisotop.comnih.gov It is also employed in studies of adipocyte differentiation, immune cell activation, and various genetic metabolic disorders. mdpi.comnih.gov
Microbial Metabolic Engineering and Pathway Characterization
In the field of microbial metabolic engineering, L-VALINE (13C5; 15N) serves as a crucial tool for dissecting and optimizing metabolic pathways for the production of valuable compounds. For instance, in engineered strains of Corynebacterium glutamicum designed for high-yield L-valine production, stable isotope labeling helps to identify metabolic bottlenecks and competing pathways. nih.gov By tracing the labeled atoms from L-VALINE (13C5; 15N), researchers can quantify the flux through the valine biosynthesis pathway and pinpoint the distribution of carbon and nitrogen into biomass and byproducts. nih.gov This information is vital for targeted genetic modifications aimed at redirecting metabolic flux towards the desired product.
One key application is in understanding the biosynthesis of branched-chain amino acids (BCAAs) and their derivatives. For example, studies in various microorganisms utilize labeled valine to elucidate the intricate steps of BCAA catabolism and its connection to other central metabolic pathways. This knowledge is instrumental in engineering microbes for the production of not only L-valine itself but also other compounds derived from its metabolic intermediates.
| Organism | Application | Key Findings |
| Corynebacterium glutamicum | Optimization of L-valine production | Identified byproduct formation (e.g., succinate) as a key factor limiting yield under oxygen deprivation, guiding further genetic engineering. nih.gov |
| Escherichia coli | Re-engineering amino acid biosynthesis | Used as an internal standard to verify the de novo biosynthesis of valine in engineered mammalian cells, demonstrating the potential to restore essential amino acid synthesis pathways. elifesciences.org |
Plant Physiology and Biosynthetic Pathway Elucidation
The application of L-VALINE (13C5; 15N) extends to plant science, where it aids in unraveling complex biosynthetic pathways. A notable example is in the study of Vanilla planifolia, the primary source of natural vanillin (B372448). The precise metabolic pathways leading to vanillin biosynthesis are not fully understood. openagrar.de By feeding labeled L-valine to V. planifolia tissues, researchers can trace the incorporation of ¹³C and ¹⁵N into various metabolites, helping to identify the intermediates and enzymatic steps involved in the production of vanillin and other flavor compounds. openagrar.de
In a broader context, L-VALINE (13C5; 15N) is used as an internal standard in untargeted metabolomics studies of different plant organs. openagrar.de This allows for the accurate quantification of a wide range of metabolites, providing a comprehensive snapshot of the plant's metabolic state under different conditions. Such studies are fundamental to understanding plant development, stress responses, and the production of secondary metabolites.
| Plant Species | Research Focus | Research Findings |
| Vanilla planifolia | Elucidation of vanillin biosynthesis | Used as an internal standard in metabolomic profiling of leaves, internodes, and aerial roots to identify organ-specific metabolite accumulation, providing insights into potential vanillin precursors. openagrar.de |
Ex Vivo Tissue Metabolism Investigations
Ex vivo tissue slice cultures provide a powerful platform to study the metabolism of intact tissues while eliminating systemic influences. nih.gov In this setting, L-VALINE (13C5; 15N) is used to probe the metabolic activities of specific organs. For example, freshly resected human liver tissue can be maintained in a culture medium supplemented with labeled valine to investigate hepatic metabolism. diva-portal.org This approach allows for detailed metabolic flux analysis in a system that preserves the three-dimensional cellular architecture and cell-cell interactions of the original tissue. nih.gov
Such studies are particularly valuable for understanding metabolic reprogramming in diseases like cancer. By comparing the metabolic fluxes in cancerous and non-cancerous tissue from the same patient, researchers can identify metabolic pathways that are specifically altered in tumors. nih.govnih.gov For instance, tracing L-VALINE (13C5; 15N) can reveal how cancer cells utilize branched-chain amino acids for processes like protein synthesis, energy production, and nucleotide biosynthesis. eurisotop.com
| Tissue Type | Study Objective | Key Application of L-VALINE (13C5; 15N) |
| Human Liver | Characterization of normal and diseased metabolism | Used in global ¹³C tracing and metabolic flux analysis to map the metabolic functions of intact human liver tissue ex vivo. diva-portal.org |
| Human Lung Cancer | Investigation of tumor metabolism | Employed in Stable Isotope Resolved Metabolomics (SIRM) to trace the metabolic fate of amino acids in freshly resected tumor tissues. nih.goveurisotop.com |
| Human Hepatocellular Carcinoma | Differentiating tumor vs. non-tumor metabolism | Utilized in conjunction with ¹³C-glucose and ¹³C,¹⁵N-glutamine to probe branched-chain amino acid metabolism. nih.gov |
Non-Human In Vivo Model Systems for Metabolic Profiling
In vivo metabolic profiling in non-human model systems, such as mice and the nematode Caenorhabditis elegans, is a cornerstone of biomedical research. L-VALINE (13C5; 15N) is administered to these models to study metabolic dynamics in a whole-organism context. unibo.itrsc.org For example, in mouse models of mitochondrial myopathy, injecting L-VALINE (13C5; 15N) allows for the investigation of branched-chain amino acid oxidation in muscle tissue. unibo.it By analyzing the isotopic enrichment in downstream metabolites, scientists can determine how mitochondrial dysfunction affects the catabolism of valine. unibo.it
In C. elegans, feeding the worms bacteria containing L-VALINE (13C5; 15N) has been used to clarify the biosynthesis of branched-chain sphingoid bases. rsc.org This research demonstrated that the worm's sphingolipid synthesis pathway utilizes branched-chain amino acids, and tracing the labeled atoms from valine helped to confirm the structure of these lipids. rsc.org These types of studies in model organisms provide fundamental insights into conserved metabolic pathways and their roles in health and disease.
| Model Organism | Research Area | Findings from L-VALINE (13C5; 15N) Tracing |
| Mouse | Mitochondrial Myopathy | Revealed alterations in branched-chain amino acid catabolism in muscle tissue with mitochondrial defects. unibo.it |
| Mouse | Cancer Metabolism | Used as an internal standard for quantifying metabolites in studies investigating the metabolic flexibility of tumors. ub.edu |
| Caenorhabditis elegans | Sphingolipid Biosynthesis | Confirmed that branched-chain amino acids are precursors for the synthesis of iso-branched sphingoid bases. rsc.org |
Applications in Protein Turnover and Synthesis Studies with L Valine 13c5; 15n
Quantification of Protein Synthesis Rates in Biological Matrices
L-Valine (13C5; 15N) is instrumental in measuring the rate of protein synthesis in diverse biological matrices, from cell cultures to whole organisms. liverpool.ac.uk By introducing the labeled valine into the system, researchers can track its incorporation into newly synthesized proteins over time. liverpool.ac.uk This is typically achieved by collecting samples at various time points and analyzing them using mass spectrometry to determine the ratio of labeled to unlabeled valine within the proteins. nih.govacs.org This ratio directly reflects the fractional synthesis rate of the proteins. eurisotop.com
One common approach is the flooding dose method, where a large amount of the labeled amino acid is administered to minimize the impact of endogenous, unlabeled amino acids on the precursor pool. researchgate.net This technique has been successfully employed to measure protein synthesis rates in different tissues. researchgate.net For instance, studies in rats have utilized L-[1-13C]valine to determine that the protein synthesis rate in the gut mucosa varies along the digestive tract, with the duodenum exhibiting a higher rate than the colon. researchgate.net
The use of L-Valine (13C5; 15N) offers the advantage of being an essential amino acid, meaning it cannot be synthesized by the organism and its incorporation is a direct measure of protein synthesis from the provided pool. liverpool.ac.uk This method provides valuable insights into how protein synthesis is affected by various physiological and pathological conditions. eurisotop.com
Table 1: Research Findings on Protein Synthesis Rates using L-Valine Isotopes
| Biological System | Key Finding | Reference |
|---|---|---|
| Rat Gut Mucosa | Protein synthesis rate decreases from the duodenum (122%/day) to the colon (43%/day). | researchgate.net |
| Rat Intestinal Mucins | Mucin protein fractional synthesis rates are relatively consistent along the digestive tract (112-138%/day). | researchgate.net |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique for quantitative proteomics. nih.govnih.gov It relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into proteins in one cell population, which can then be compared to a "light" control population grown in the presence of the natural, unlabeled amino acid. nih.govckgas.com
L-Valine (13C5; 15N) has been developed and is commercially available as a "heavy" amino acid for use in SILAC experiments. eurisotop.comscientificlabs.co.ukmedchemexpress.com The complete labeling of all five carbon atoms with 13C and the nitrogen atom with 15N results in a significant and easily detectable mass shift in peptides containing this amino acid when analyzed by mass spectrometry. This allows for the clear differentiation between proteins from the "heavy" and "light" cell populations. nih.gov The chemical properties of the labeled and unlabeled valine are nearly identical, ensuring that cellular processes are not perturbed by the incorporation of the heavy isotope. nih.gov
In a typical SILAC experiment using L-Valine (13C5; 15N), two cell populations are cultured in media that are identical except for the valine source. One population receives the natural, "light" L-valine, while the other receives the "heavy" L-Valine (13C5; 15N). ckgas.com After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental conditions. ckgas.com The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. thermofisher.com
The relative abundance of a specific protein between the two conditions can be determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. nih.gov This approach allows for the simultaneous and accurate quantification of thousands of proteins across the entire proteome, providing a global view of changes in protein expression in response to various stimuli. nih.gov
Table 2: Applications of SILAC with L-Valine (13C5; 15N)
| Application Area | Description | Reference |
|---|---|---|
| Protein Expression Profiling | Comparing protein abundance between different cellular states (e.g., normal vs. disease). | eurisotop.com |
| Protein-Protein Interactions | Identifying and quantifying interaction partners in co-immunoprecipitation experiments. | nih.gov |
| Post-Translational Modifications | Quantifying changes in the levels of specific modifications on proteins. |
Development of L-VALINE (13C5; 15N) as a SILAC Reagent
Measuring Protein Degradation and Recycling Dynamics
Understanding the full picture of protein homeostasis requires measuring not only synthesis but also degradation. rsc.org L-Valine (13C5; 15N) can be utilized in pulse-chase experiments to measure protein degradation rates. In this approach, cells are first "pulsed" with the heavy labeled L-Valine (13C5; 15N) to label the existing proteome. Then, the cells are transferred to a medium containing only the "light," unlabeled valine (the "chase").
The rate of disappearance of the heavy-labeled proteins over time is then monitored by mass spectrometry, which provides a direct measure of the protein degradation rate. rsc.org This technique, often referred to as dynamic SILAC, allows for the determination of protein half-lives on a proteome-wide scale. thermofisher.com
Furthermore, the recycling of amino acids from degraded proteins back into newly synthesized proteins can also be investigated. By tracking the flow of the heavy label, researchers can gain insights into the efficiency of amino acid salvage pathways within the cell. rsc.org An important consideration in these studies is to minimize the reincorporation of labeled amino acids, which can be achieved in cell culture by providing an excess of unlabeled amino acid during the chase period. rsc.org
Investigation of Specific Protein Subpopulations and Their Turnover
Beyond global proteome analysis, L-Valine (13C5; 15N) can be used to investigate the turnover of specific protein subpopulations. For example, by combining isotopic labeling with techniques for enriching specific cellular compartments or protein complexes, it is possible to measure the synthesis and degradation rates of proteins within those specific contexts.
One study investigated amino acid metabolism in the human fetus at term by infusing pregnant women with stable isotope-labeled amino acids, including [U-13C5]valine, before elective cesarean sections. nih.gov By analyzing umbilical cord blood, they were able to quantify the uptake and turnover of valine by the fetus, suggesting high rates of protein breakdown and synthesis. nih.gov This approach provides valuable data on the metabolic dynamics of specific protein pools in a complex in vivo system.
Use in Biomolecular NMR for Protein Structure and Dynamics
L-Valine (13C5; 15N) is a valuable reagent for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy studies aimed at elucidating the three-dimensional structure and dynamics of proteins. isotope.comisotope.comisotope.com The incorporation of 13C and 15N isotopes into proteins allows for the use of heteronuclear NMR experiments, which are essential for studying larger proteins. chemie-brunschwig.ch
Specifically labeling valine residues can help to simplify complex NMR spectra and provide specific probes for monitoring structural changes and dynamic events in proteins. chemie-brunschwig.ch For larger proteins (greater than ~25 kDa), deuteration is often required in addition to 13C and 15N labeling to reduce spectral line broadening. chemie-brunschwig.ch Selective labeling of methyl groups of isoleucine, leucine (B10760876), and valine (ILV) has become an indispensable tool for NMR studies of large proteins and macromolecular assemblies. chemie-brunschwig.chnih.gov This is because the methyl groups provide sensitive probes of protein structure and dynamics, and selective labeling significantly reduces spectral overlap. ckisotopes.com
Table 3: NMR Applications of L-Valine (13C5; 15N)
| NMR Application | Description | Reference |
|---|---|---|
| Protein Structure Determination | The 13C and 15N labels provide the necessary nuclei for multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins in solution. chemie-brunschwig.ch | |
| Protein Dynamics Studies | NMR relaxation experiments on 13C and 15N labeled valine residues can provide information on protein motions on a wide range of timescales, from picoseconds to seconds. nih.gov | ckisotopes.com |
| Ligand Binding Studies | Changes in the NMR signals of labeled valine residues upon the addition of a ligand can be used to map the binding site and to study the conformational changes that occur upon binding. | ckisotopes.com |
Segmental and Selective Labeling Strategies
Segmental and selective labeling are advanced techniques in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry that utilize isotopically labeled amino acids like L-VALINE (13C5; 15N) to study the structure, dynamics, and function of specific regions or residue types within a protein. chemie-brunschwig.chcpcscientific.com
Segmental labeling involves incorporating isotopes into a specific segment or domain of a protein. This is particularly useful for studying large proteins or protein complexes where uniform labeling would result in overly complex and uninterpretable spectra. By labeling only a specific domain with L-VALINE (13C5; 15N), researchers can focus on the signals originating from that region, simplifying spectral analysis and enabling the study of domain-specific dynamics and interactions. cpcscientific.com A combination of NMR spectroscopy and segmental isotopic labeling can be used to investigate the mechanisms of protein splicing, a process where an intervening sequence (an intein) is removed from a protein. cpcscientific.com
Selective labeling , on the other hand, involves the incorporation of labeled amino acids of a specific type throughout the entire protein. nih.gov When L-VALINE (13C5; 15N) is used, all valine residues in the protein become isotopically labeled. This approach is highly effective for:
Simplifying complex NMR spectra: By only observing signals from the labeled valine residues, spectral overlap is significantly reduced, which is a major challenge in NMR studies of large proteins. nih.gov
Probing specific sites: Valine residues are often located in the hydrophobic core of proteins or at protein-protein interaction interfaces. Selectively labeling them provides a direct window into these crucial regions.
Facilitating resonance assignment: The distinct isotopic signature of L-VALINE (13C5; 15N) aids in the unambiguous assignment of NMR signals to specific valine residues within the protein's sequence. nih.gov
A key advantage of using precursors like L-VALINE (13C5; 15N) is the ability to introduce isotopic labels into specific positions within a protein, which is crucial for high-resolution structural and dynamic studies. chemie-brunschwig.ch For instance, in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments, which are ideal for studying high-molecular-weight proteins, specific labeling of the methyl groups of valine (and leucine) in a highly deuterated protein background has proven to be a game-changer. nih.gov This strategy dramatically improves spectral quality and has enabled the study of protein complexes exceeding 1 megadalton. nih.gov
Research has demonstrated the use of L-VALINE (13C5; 15N) in conjunction with other labeled amino acids to investigate complex biological processes. For example, in a study on Bacillus subtilis, L-VALINE (13C5; 15N) was used to trace the metabolic fate of valine carbon into the backbone of specific fatty acids during cellular differentiation, a process linked to protein turnover. biorxiv.org
Protein-Ligand Interaction Analysis
Determining the structure and dynamics of protein-ligand complexes is fundamental to drug discovery and understanding biological regulation. L-VALINE (13C5; 15N) is an invaluable tool in this area of research, primarily through its application in NMR spectroscopy. isotope.comisotope.com
When a ligand binds to a protein, it can induce chemical shift perturbations (CSPs) in the NMR spectrum of the protein. By using a protein selectively labeled with L-VALINE (13C5; 15N), researchers can monitor the changes in the NMR signals of the valine residues upon ligand binding. This provides precise information about the location of the binding site and the conformational changes that occur.
Valine residues are often part of the binding pocket for hydrophobic ligands. Therefore, selective labeling with L-VALINE (13C5; 15N) can offer direct insights into the interactions within the binding site. The changes in the chemical shifts of the ¹³C and ¹⁵N nuclei of the labeled valine residues can be quantified to determine the binding affinity (Kd) of the ligand.
The use of stable isotope-labeled amino acids, including L-VALINE (13C5; 15N), in techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) coupled with mass spectrometry, allows for the quantitative analysis of protein-ligand interactions on a proteome-wide scale. ckgas.com By comparing the abundance of proteins that interact with a ligand in their labeled versus unlabeled forms, researchers can identify specific binding partners and quantify the strength of these interactions.
A study on the fetal metabolism of essential amino acids utilized [U-13C5]valine to quantify its kinetics. nih.gov While not directly a protein-ligand study in the traditional sense, it demonstrates how tracing the metabolism of this labeled amino acid provides insights into its transport and utilization, which are forms of interaction with transport proteins and enzymes. nih.gov The results suggested high protein breakdown and synthesis rates in the fetus, highlighting the significant turnover of amino acids like valine. nih.gov
The following table summarizes the key research findings related to the application of L-VALINE (13C5; 15N) and other isotopically labeled valine in protein studies.
| Research Area | Key Finding | Organism/System | Isotope Used | Reference |
| Metabolism | Valine carbon is incorporated into the backbone of specific fatty acids during cellular differentiation. | Bacillus subtilis | L-valine-13C5,15N | biorxiv.org |
| Protein Synthesis | High rates of protein breakdown and synthesis were observed, with significant oxidation of essential branched-chain amino acids. | Human Fetus | [U-13C5]valine | nih.gov |
| NMR Spectroscopy | Development of 2D and 3D NMR experiments to separate the methyl resonances of valine and leucine for studying high molecular weight proteins. | Malate Synthase G (82 kDa protein) | Val-[13CH3, 13CH3] | nih.gov |
| Quantitative Proteomics | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) enables accurate relative and absolute protein quantification. | Cell Culture | ¹³C and ¹⁵N labeled amino acids | ckgas.com |
This targeted use of L-VALINE (13C5; 15N) provides a level of detail that would be unattainable with other methods, solidifying its importance in modern biochemical and biomedical research.
Advanced Analytical Techniques for L Valine 13c5; 15n Detection and Quantification
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry has revolutionized the study of metabolism by enabling the precise measurement of isotopically labeled compounds. ckisotopes.com For L-VALINE (13C5; 15N), various MS techniques are employed, each with specific advantages for different research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, including amino acids after appropriate derivatization. nih.govcreative-proteomics.com In the context of L-VALINE (13C5; 15N), GC-MS is instrumental in metabolic flux analysis, where it is used to track the incorporation of the stable isotopes into various metabolic pathways. nih.govshimadzu.com
To make amino acids amenable to GC analysis, a derivatization step is required. creative-proteomics.comucdavis.edu A common method involves the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates volatile TBDMS derivatives. acs.org The subsequent analysis by GC-MS allows for the separation of different amino acids and the detection of their mass isotopologue distributions. nih.gov The mass shift of +6 Da for L-VALINE (13C5; 15N) compared to the unlabeled L-Valine allows for its clear identification and quantification.
Key Research Findings:
GC-MS is a sensitive tool for estimating 13C-flux by analyzing the labeling patterns of protein-bound amino acids. nih.gov
The technique can distinguish fluxes through different pathways that result in varied positional isotopic enrichments. nih.gov
Analysis of fragment ions generated by electron ionization (EI) provides positional information about the 13C atoms within the carbon backbone of the metabolites, enhancing the precision of flux estimations. shimadzu.com
| Parameter | Value | Reference |
| Column | DB-5 (30 m x 0.25 mm i.d.) | acs.org |
| Carrier Gas | Helium | acs.org |
| Injection Mode | Splitless | ckisotopes.com |
| Ionization Mode | Electron Impact (EI) | ckisotopes.com |
| Derivatization Agent | MTBSTFA | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance LC-MS (UHPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are powerful techniques for analyzing a wide range of metabolites, including amino acids, in biological fluids without the need for derivatization. springernature.comnih.gov These methods are particularly advantageous for high-throughput clinical and metabolic studies. zivak.comimtm.cz
The use of L-VALINE (13C5; 15N) as an internal standard in LC-MS/MS assays is a common practice for the accurate quantification of unlabeled valine. springernature.com The stable isotope-labeled standard co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response. nist.gov UHPLC-MS offers improved resolution and sensitivity, allowing for the rapid and comprehensive analysis of complex biological samples. imtm.cz
Key Research Findings:
LC-MS/MS methods have been developed for the rapid and accurate quantification of branched-chain amino acids, including valine, in plasma for the diagnosis and monitoring of metabolic disorders like Maple Syrup Urine Disease (MSUD). springernature.comnih.gov
UHPLC-HRMS systems can be used to simultaneously quantify the concentration of metabolites and their mass isotopologue distributions, which is critical for metabolic flux analysis. nih.gov
The use of hydrophilic interaction liquid chromatography (HILIC) is effective for the separation of polar metabolites like amino acids without derivatization. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Resolution
High-Resolution Mass Spectrometry (HRMS) provides the capability to distinguish between molecules with very similar masses, known as isotopologues. ckisotopes.comeurisotop.com This is particularly important in stable isotope tracer studies where it is necessary to resolve and accurately measure the abundance of different isotopically labeled forms of a metabolite. eurisotop.com
For L-VALINE (13C5; 15N), HRMS can differentiate it from partially labeled or other closely related molecules. The high mass accuracy of HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for the confident identification and quantification of isotopologues. nih.govresearchgate.net
Key Research Findings:
DI-HRMS (Direct Infusion-High-Resolution Mass Spectrometry) is a rapid and high-throughput method for metabolic flux analysis using stable isotopically labeled substrates like L-VALINE (13C5; 15N). nih.gov
UHRMS (Ultra-High Resolution Mass Spectrometry) makes double- or triple-tracer experiments feasible by distinguishing between isotopologues containing different tracer atoms like 13C, 15N, and 2H. eurisotop.com
The combination of 13C isotope labeling with UPLC-FTICR MS provides a powerful platform for improved compound annotation and relative quantification in metabolomics research. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content
The sample is typically combusted to convert the organic material into simple gases like CO2 and N2, which are then introduced into the mass spectrometer. ucdavis.eduusgs.gov The instrument measures the ratio of the heavy to light isotopes (e.g., 13C/12C and 15N/14N) with very high precision. fmach.it
Key Research Findings:
GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can be used for the compound-specific isotope analysis of amino acids, providing δ13C and δ15N values for individual amino acids in a complex mixture. ucdavis.edu
IRMS is a powerful tool for food authentication, as the isotopic profile of food products is influenced by factors such as the diet of animals or the fertilization methods used for plants. fmach.it
The technique is highly sensitive, but the pyrolysis step blends all isotopic contributions into a single pool, providing a global average enrichment. acs.org
Tandem Mass Spectrometry (MS/MS) and Multi-Reaction Monitoring (MRM) for Targeted Analysis
Tandem Mass Spectrometry (MS/MS) is a technique that involves two stages of mass analysis to increase the specificity and sensitivity of detection. springernature.com In a typical MS/MS experiment, a precursor ion is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. This process is highly specific and is the basis for Multi-Reaction Monitoring (MRM). springernature.com
MRM is a targeted analysis mode where specific precursor-to-product ion transitions are monitored for a particular analyte. For L-VALINE (13C5; 15N), a specific MRM transition can be established to detect and quantify it with high selectivity, even in complex biological matrices. springernature.comnih.gov
Key Research Findings:
A common MRM transition for L-VALINE (13C5; 15N) is from a precursor ion of m/z 124.2 to a product ion of m/z 77.4. springernature.comnih.govphoenix-sci.com
LC-MS/MS methods using MRM are widely used for the quantification of branched-chain amino acids in plasma for clinical diagnostics. springernature.comnih.gov
Gas chromatography-tandem mass spectrometry (GC-EI-MS/MS) provides detailed information on stable-isotope labeling for metabolic flux analysis by identifying specific fragment ions. oup.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| L-Valine | 118.2 | 72.4 | springernature.comnih.gov |
| L-VALINE (13C5; 15N) | 124.2 | 77.4 | springernature.comnih.govphoenix-sci.com |
Direct Infusion Mass Spectrometry (DIMS) for Rapid Profiling
Direct Infusion Mass Spectrometry (DIMS), also known as "shotgun" metabolomics, involves introducing a sample directly into the mass spectrometer's ion source without prior chromatographic separation. nih.govnih.gov This allows for very rapid analysis and high-throughput screening of the metabolome. nih.gov
When coupled with high-resolution mass spectrometry (DI-HRMS), this technique can rapidly profile complex mixtures of metabolites and determine metabolic fluxes of isotopically labeled substrates. nih.gov For L-VALINE (13C5; 15N), DI-HRMS can be used to quickly assess its incorporation into various metabolic pathways. nih.gov
Key Research Findings:
DI-HRMS is suitable for the rapid determination of metabolic fluxes of isotopically labeled substrates in cultured cells and organoids. nih.gov
The method allows for the rapid profiling of complex mixtures of metabolites in various biological samples like blood, cerebrospinal fluid, and tissue. nih.gov
A limitation of DIMS is the potential for ion suppression or enhancement due to the simultaneous introduction of multiple compounds into the ion source. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a primary analytical tool for investigating molecules labeled with stable isotopes like ¹³C and ¹⁵N. nih.gov The magnetic properties of these nuclei allow for the application of a diverse array of one-dimensional (1D) and multi-dimensional (2D and 3D) NMR experiments that provide detailed information on molecular structure, dynamics, and metabolic fate. nih.govunivr.it
1D and 2D Heteronuclear NMR for Positional Isotopomer Analysis
The complete labeling of L-VALINE with ¹³C and ¹⁵N simplifies spectral analysis by removing the complexity arising from partially labeled species. Heteronuclear NMR experiments, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, and ¹⁵N), are essential for positional isotopomer analysis.
1D ¹³C NMR provides a direct method to observe the carbon backbone of the molecule, with each carbon position giving a distinct signal. However, 2D heteronuclear experiments such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments offer significantly more detailed information by correlating the ¹³C and ¹⁵N nuclei with their attached protons.
The ¹H-¹³C HSQC experiment is particularly powerful, providing a fingerprint of the molecule where each peak corresponds to a specific carbon-proton bond. The chemical shifts observed in these spectra are highly sensitive to the local chemical environment.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα | 3.61 | 62.6 |
| Cβ | 2.29 | 32.8 |
| Cγ1/Cγ2 | 1.05 / 1.00 | 20.9 / 20.0 |
| N | ~8.0 (Amide Proton) | ~120 (Amide Nitrogen) |
Table 1: Representative ¹H and ¹³C chemical shifts for L-Valine in an aqueous environment. Actual values can vary based on pH, temperature, and solvent conditions. Data compiled from publicly available databases and representative literature values. hmdb.cakpwulab.com
Stable Isotope Resolved Metabolomics (SIRM) using L-VALINE (13C5; 15N)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of a labeled substrate through various biochemical pathways. eurisotop.comresearchgate.net By providing L-VALINE (13C5; 15N) as a tracer to cells or organisms, researchers can follow the incorporation of its ¹³C and ¹⁵N atoms into other metabolites. This provides a dynamic view of metabolic fluxes, which is particularly valuable in studying diseases like cancer where metabolic reprogramming is a key feature. eurisotop.comnih.gov
NMR spectroscopy, in conjunction with mass spectrometry, is a key analytical platform for SIRM. nih.gov 2D NMR experiments like ¹H-¹³C HSQC and Total Correlation Spectroscopy (TOCSY) can identify and quantify the fractional enrichment of ¹³C in specific positions of downstream metabolites. For instance, the carbon skeleton of valine can be incorporated into the tricarboxylic acid (TCA) cycle and subsequently into other amino acids and biomolecules.
| Metabolite | Positional ¹³C Enrichment (%) | Pathway Implication |
| Glutamate | 45% at C4, 30% at C2 & C3 | Entry into the TCA cycle via succinyl-CoA |
| Aspartate | 25% at C2 & C3 | Anaplerotic flux from the TCA cycle |
| Lactate | 15% at C3 | Catabolism through pyruvate |
| Alanine | 20% at C3 | Transamination from pyruvate |
Table 2: Illustrative data from a hypothetical SIRM experiment in cancer cells cultured with L-VALINE (13C5; 15N) as a tracer. The table shows the percentage of molecules of a given metabolite that have incorporated ¹³C from the labeled valine at specific carbon positions. This data provides insights into the activity of various metabolic pathways.
Applications in Structural Biology and Dynamics
In structural biology, uniform labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern NMR spectroscopy, enabling the determination of high-resolution 3D structures and the characterization of protein dynamics. chemie-brunschwig.chmdpi.com L-VALINE (13C5; 15N) is incorporated into proteins during expression in bacterial or eukaryotic systems.
The valine methyl groups are particularly sensitive probes of protein structure and interactions due to their frequent location in hydrophobic cores and at protein-protein or protein-ligand interfaces. ethz.ch Techniques such as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) have been developed to study very large proteins and protein complexes by focusing on the signals from labeled isoleucine, leucine (B10760876), and valine methyl groups.
Furthermore, the ¹⁵N label in the backbone amide of valine allows for the study of protein dynamics over a wide range of timescales using ¹⁵N relaxation experiments (R₁, R₂, and Heteronuclear NOE). nih.govtandfonline.comjove.comresearchgate.net These experiments provide information on the flexibility of the protein backbone at the residue level, which is crucial for understanding protein function, folding, and allostery.
| NMR Technique | Protein Information Gained | Relevance of L-VALINE (13C5; 15N) Labeling |
| ¹H-¹³C HSQC/HMQC | Fingerprint of valine residues, mapping of binding sites. | Provides well-resolved signals for each valine, particularly the methyl groups. ethz.ch |
| 3D/4D NOESY | Through-space distance restraints for structure calculation. | Enables the identification of spatial proximities between valine protons and other protons in the protein. |
| Methyl-TROSY | Enables studies of high-molecular-weight (>100 kDa) proteins. | Reduces signal broadening for valine methyl groups, enhancing spectral quality. |
| ¹⁵N R₁, R₂, hetNOE | Backbone dynamics (flexibility, order parameters) on ps-ns timescales. | The ¹⁵N label in the valine amide group acts as a probe for local motion. ncbs.res.in |
Table 3: Summary of advanced NMR techniques and the information they provide in the context of L-VALINE (13C5; 15N) labeled proteins.
Emerging Research Frontiers and Future Directions
Integration with Other Omics Technologies (e.g., Transcriptomics, Proteomics)
The integration of metabolomics data derived from L-VALINE (13C5; 15N) tracing with other "omics" disciplines like transcriptomics and proteomics is a powerful approach to obtaining a holistic view of cellular regulation. This multi-omics strategy allows researchers to connect changes in gene expression and protein levels to alterations in metabolic fluxes, providing a more comprehensive understanding of cellular responses to genetic or environmental perturbations.
A key application of this integrated approach is in understanding complex biological phenomena, such as circadian rhythms. For instance, in a study on Drosophila S2 cells, which lack canonical circadian clock genes, researchers used a multi-omics approach to reveal that daily oscillations in metabolism are coupled to gene and protein cycles. embopress.org By integrating transcriptomics, proteomics, and metabolomics—using L-VALINE (13C5; 15N) as a quality control standard—they demonstrated that hundreds of genes, proteins, and metabolites exhibit 24-hour rhythms. embopress.org This research highlighted that metabolic processes, particularly central carbon and amino acid metabolism, are driven by rhythmic protein expression, independent of the traditional circadian clockwork. embopress.org
Another example lies in the discovery of novel biocatalysts. By combining metabolomics and transcriptomics data from Echinacea purpurea, researchers were able to identify a branched-chain amino acid decarboxylase responsible for producing the amine precursors of alkamides, a class of bioactive compounds. nih.gov Isotope-labeling experiments, including those with deuterated valine, confirmed the transformation of valine into isobutylamine, a key step in alkamide biosynthesis. nih.gov This integrated approach, which correlates transcript levels with metabolite accumulation, provides a powerful strategy for gene discovery in specialized metabolic pathways. nih.gov
Table 1: Examples of Multi-Omics Integration with L-VALINE (13C5; 15N) or Related Tracers
| Research Area | Organism/System | Omics Technologies Integrated | Key Findings |
| Circadian Rhythms | Drosophila S2 cells | Transcriptomics, Proteomics, Metabolomics | Daily oscillations in metabolism are coupled to gene and protein cycles, independent of canonical clock genes. embopress.org |
| Biocatalyst Discovery | Echinacea purpurea | Transcriptomics, Metabolomics | Identified a branched-chain amino acid decarboxylase involved in alkamide biosynthesis. nih.gov |
| Metabolic Engineering | Mammalian (CHO) cells | Genomics, Metabolomics | Demonstrated successful biosynthesis of valine in mammalian cells by introducing a synthetic pathway. elifesciences.org |
Development of Novel L-VALINE (13C5; 15N) Derivatives for Specific Applications
To expand the utility of L-VALINE (13C5; 15N), researchers are developing novel derivatives for specific analytical and research applications. These derivatives often involve the addition of protecting groups or other chemical modifications to facilitate their use in particular experimental workflows, such as peptide synthesis or specialized mass spectrometry techniques.
One important class of derivatives is the N-Fmoc protected L-VALINE (13C5; 15N). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis. Fmoc-L-VALINE (13C5; 15N) serves as a building block for the synthesis of isotopically labeled peptides. isotope.comisotope.com These labeled peptides are invaluable as internal standards for quantitative proteomics, allowing for the precise measurement of protein abundance and turnover. isotope.com
Another useful derivative is N-Boc-L-VALINE (13C5; 15N). The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group also used in peptide synthesis. The availability of both Fmoc and Boc protected labeled valine provides flexibility in chemical synthesis strategies.
Furthermore, derivatives incorporating additional isotopic labels are being developed. For example, L-Valine-13C5,15N,d8 and L-Valine-13C5,15N,d2 are multiply-labeled variants that include deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com These can be used in advanced mass spectrometry applications where multiple isotopic labels can help to elucidate fragmentation patterns or track metabolic pathways with greater specificity.
Table 2: Commercially Available Derivatives of L-VALINE (13C5; 15N)
| Derivative Name | Protecting Group | Key Application(s) |
| L-Valine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%) | Fmoc | Peptide synthesis for quantitative proteomics isotope.comisotope.com |
| L-Valine-N-Boc-[13C5,15N] | Boc | Multi-step peptide synthesis |
| L-Valine-13C5,15N,d8 | None (deuterated) | Advanced mass spectrometry, metabolic tracing medchemexpress.com |
| L-Valine-13C5,15N,d2 | None (deuterated) | Advanced mass spectrometry, metabolic tracing medchemexpress.com |
Advances in Computational Modeling for Flux Prediction and Network Analysis
The full potential of L-VALINE (13C5; 15N) as a metabolic tracer is realized through sophisticated computational modeling. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of biochemical reactions within a metabolic network. researchgate.netmdpi.com Recent advances in computational frameworks are making 13C-MFA more powerful, accessible, and accurate.
Traditionally, 13C-MFA has relied on optimization-based approaches that can be computationally intensive and sensitive to initial guesses. nih.govacs.org To address these limitations, machine learning-based frameworks are being developed. nih.govacs.org These new methods use training datasets generated from metabolic network decomposition and flux sampling to predict flux ratios from mass spectrometry data. nih.govacs.org This approach can significantly reduce computation time and improve the stability of the solutions. nih.govacs.org
Furthermore, the development of universal modeling languages, such as FluxML, is facilitating the standardization and exchange of 13C-MFA models and data. frontiersin.org This promotes collaboration and reproducibility in the field. The integration of data from dual-labeling experiments, such as those using both 13C and 15N tracers like L-VALINE (13C5; 15N), is also becoming more streamlined. frontiersin.orgnih.gov Bayesian multi-model approaches are being employed to rigorously analyze co-labeling datasets, allowing for the simultaneous quantification of carbon and nitrogen fluxes and providing more reliable uncertainty estimates. nih.gov
Microfluidics and Single-Cell Isotope Tracing Methodologies
A significant frontier in metabolic research is the shift from bulk cell analysis to the study of single cells. This is crucial because cell populations, even those that are genetically identical, can exhibit significant metabolic heterogeneity. L-VALINE (13C5; 15N) is a key tool in this emerging field, enabling the tracing of metabolic pathways at the single-cell level.
Single-cell isotope tracing often combines stable isotope labeling with high-resolution imaging techniques, most notably secondary ion mass spectrometry (SIMS) and its nanoscale version, NanoSIMS. oup.comarxiv.org These methods can detect the incorporation of isotopes like 13C and 15N into individual cells, providing a direct measure of metabolic activity. oup.comarxiv.org By quantifying the isotopic ratios (e.g., 13C/12C and 15N/14N) within a single cell, researchers can determine substrate uptake rates and infer metabolic phenotypes. oup.comarxiv.org
Recent studies have demonstrated the power of this approach to reveal coexisting metabolic strategies within a cyanobacterial population, including mixotrophy and cross-feeding. arxiv.org By combining single-cell isotope data with metabolic modeling, it is possible to perform metabolic flux analysis at the single-cell level, providing unprecedented insights into the metabolic functions of individual cells within a population. arxiv.org This capability is essential for understanding microbial ecology, developmental biology, and the cellular basis of diseases.
Expanding Applications in Environmental Microbiology and Bioremediation
Stable isotope probing (SIP) using labeled substrates like L-VALINE (13C5; 15N) is a powerful technique for identifying metabolically active microorganisms in complex environmental samples. oup.com By tracing the flow of isotopes from a labeled compound into the biomass of microorganisms, researchers can determine which species are consuming a particular substrate and unravel metabolic interactions within microbial communities.
The application of L-VALINE (13C5; 15N) in environmental microbiology allows for the study of amino acid metabolism in situ. This is critical for understanding nutrient cycling, particularly the interplay between carbon and nitrogen cycles in various ecosystems. For example, by providing L-VALINE (13C5; 15N) to a soil or water sample, scientists can identify the organisms that actively incorporate this amino acid and trace the fate of both its carbon skeleton and its nitrogen atom through the microbial food web.
In the context of bioremediation, L-VALINE (13C5; 15N) can be used to monitor the metabolic activity of microorganisms involved in the degradation of pollutants. By understanding which microbes are active and how they are metabolizing contaminants, it may be possible to optimize bioremediation strategies. The dual labeling of L-VALINE (13C5; 15N) is particularly advantageous for studying the degradation of nitrogen-containing pollutants, as it allows for the simultaneous tracking of both carbon and nitrogen pathways. nih.gov
Ethical Considerations in Isotope Tracer Research
Responsible Conduct of Research in Non-Human Animal Models
The ethical framework for research involving animals is built upon principles designed to ensure humane treatment and justify the use of living subjects. Any research, including metabolic studies with L-VALINE (13C5; 15N), must adhere to these established guidelines, which are primarily centered around the "3Rs": Replacement, Reduction, and Refinement. wikipedia.org These principles are embedded in the legislation and policies that govern animal research in many countries. wikipedia.orgnih.gov
The 3Rs Principle:
Replacement : This principle mandates that researchers avoid or replace the use of animals whenever possible. Before proceeding with an animal study using L-VALINE (13C5; 15N), investigators must demonstrate that their research question cannot be answered using alternative methods. dfg.de These alternatives could include in vitro cell cultures, organoids, or in silico computer modeling, which can often provide valuable insights into metabolic pathways without the use of live animals. nih.gov The use of less sentient organisms, such as some invertebrates, may also be considered a form of relative replacement. wikipedia.org
Reduction : This principle focuses on minimizing the number of animals used in an experiment while still achieving statistically significant and scientifically valid results. naturalsciences.ch For studies involving L-VALINE (13C5; 15N), this requires robust experimental design and statistical analysis to ensure that the minimum number of subjects are used. nih.govdfg.de Maximizing the amount of data collected from each animal can also contribute to reduction, preventing the need for additional animals.
Refinement : Refinement aims to minimize any pain, suffering, distress, or lasting harm that might be experienced by the research animals. This involves optimizing all aspects of animal care and experimental procedures, including housing, handling, and the administration of substances. naturalsciences.chki.se When using L-VALINE (13C5; 15N), refinement would involve choosing the least invasive method of administration, such as oral gavage over injections where appropriate, and ensuring that the procedures are performed by well-trained personnel. nih.govnih.gov The welfare of the animals must be monitored throughout the study, and humane endpoints must be clearly defined. ki.se
The responsibility for upholding these principles lies with every researcher. naturalsciences.ch Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a critical role by scrutinizing research proposals to ensure they are ethically justifiable and adhere to the 3Rs before granting approval. nih.govdfg.de
Table 1: The 3Rs Framework for Animal Research with L-VALINE (13C5; 15N)
| Principle | Definition | Application in L-VALINE (13C5; 15N) Research |
| Replacement | Avoiding or replacing the use of animals where they would otherwise have been used. | Utilize in vitro cell culture or in silico metabolic models to study valine metabolism before resorting to animal models. |
| Reduction | Minimizing the number of animals used consistent with scientific aims. | Employ powerful statistical designs to ensure robust findings with the fewest animals possible. Maximize data from each subject. |
| Refinement | Minimizing the pain, suffering, or distress that animals might experience. | Use minimally invasive tracer administration techniques, provide excellent animal care, and establish clear humane endpoints. |
Ethical Frameworks for In Vitro and Ex Vivo Studies
Research using in vitro (in a dish) and ex vivo (using tissue outside the organism) models, especially those involving human cells or tissues, is governed by its own set of rigorous ethical frameworks. These studies, which might use L-VALINE (13C5; 15N) to investigate metabolic processes in human-derived samples, must prioritize the rights and privacy of the human source. diva-portal.org
A cornerstone of this framework is the oversight provided by an Institutional Review Board (IRB) or a research ethics committee. nih.govduke.edu These bodies are responsible for reviewing and approving research protocols involving human subjects or their specimens to ensure they meet ethical and legal standards. nih.gov
Informed Consent : For most studies involving the collection of new specimens from human participants for research with L-VALINE (13C5; 15N), obtaining informed consent is a mandatory ethical and legal requirement. nih.govnorthwestern.edu The process of informed consent ensures that participants are fully aware of the research goals, procedures, potential risks, and benefits before they agree to participate. All procedures must be in accordance with the ethical standards of the responsible committee on human experimentation and the Helsinki Declaration. nih.gov
Use of Leftover or De-identified Specimens : In some specific circumstances, research can be conducted using leftover human specimens—remnants from clinical tests that would otherwise be discarded—without the need for new, specific informed consent. duke.edufda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance that allows for this practice under strict conditions. northwestern.edufda.gov Key conditions include:
The specimens must be truly "leftover" and would have been discarded. duke.edu
The specimens must be provided to the researchers without any personal identifiers, ensuring the anonymity of the donor. northwestern.edufda.gov
The supplier of the specimens must have policies in place to prevent the release of personal information. northwestern.edu
The research must be reviewed and approved by an IRB, which may waive the requirement for informed consent under these specific circumstances. duke.edu
This framework allows for valuable in vitro and ex vivo research on human metabolism using tracers like L-VALINE (13C5; 15N) while protecting the privacy and rights of the individuals from whom the samples originated. diva-portal.orgnorthwestern.edu
Table 2: Ethical Guidelines for In Vitro & Ex Vivo Research with Human Specimens
| Guideline | Description | Relevance to L-VALINE (13C5; 15N) Studies |
| IRB Approval | All research involving human specimens must be reviewed and approved by an Institutional Review Board or ethics committee. duke.edu | The IRB will assess the scientific merit and ethical soundness of using L-VALINE (13C5; 15N) in human cell or tissue cultures. |
| Informed Consent | Participants must voluntarily agree to the use of their specimens for research after being fully informed about the study. nih.gov | Required when prospectively collecting tissue or cells for metabolic tracing experiments. |
| Use of De-identified Specimens | Leftover clinical specimens may be used without specific consent if all identifiers are removed and privacy is protected. fda.gov | Allows for research on human liver tissue slices or cell lines to study valine metabolism without needing new consent for each sample. diva-portal.org |
| Privacy & Confidentiality | Strict procedures must be in place to ensure the anonymity of specimen donors and protect their personal information. northwestern.edu | Essential to prevent the re-identification of individuals whose samples are used in metabolic flux analysis. |
Q & A
Q. Methodological Considerations
- Control Groups : Use unlabeled valine in parallel to distinguish background noise.
- Replication : Combine 3+ biological replicates per condition to account for variability .
- Data Normalization : Express isotopic enrichment relative to internal standards (e.g., unlabeled metabolites).
What advanced techniques resolve discrepancies in isotopic enrichment data when using L-VALINE (13C5;15N) in biosynthesis studies?
Advanced Research Question
Discrepancies may arise from isotopic dilution, competing pathways, or incomplete labeling. To address this:
- Multi-Technique Validation : Pair GC-MS with nuclear magnetic resonance (NMR) to cross-validate carbon and nitrogen labeling patterns. For example, NMR can detect 13C-15N coupling in azoxy groups (e.g., δ 64.7 ppm for CH-15N moieties) .
- Pathway Blocking : Use mutants (e.g., vlmH mutants in Streptomyces viridifaciens) to eliminate competing reactions, isolating specific pathway contributions .
- Isotopic Dilution Modeling : Apply kinetic models to correct for unlabeled precursor incorporation .
Which analytical methods are optimal for detecting and quantifying L-VALINE (13C5;15N) in complex biological matrices?
Basic Research Question
- GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl esters). Provides high sensitivity for 13C detection but may require derivatization .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Direct analysis of underivatized samples, ideal for nitrogen-15 detection .
- NMR : Detects structural and isotopic coupling (e.g., 13C-15N interactions) but requires higher sample quantities (~mg) .
Q. Methodological Optimization
- Sample Preparation : Acidify extracts (pH 3) and use ethyl acetate for metabolite isolation to reduce matrix interference .
- Calibration Curves : Include isotopolog standards (e.g., 13C5;15N-labeled vs. unlabeled valine) for quantitative accuracy .
How can researchers optimize microbial fermentation protocols to synthesize L-VALINE (13C5;15N) with high isotopic purity?
Advanced Research Question
- Strain Selection : Use auxotrophic mutants or engineered strains (e.g., Corynebacterium glutamicum) to enhance labeled valine uptake .
- Nutrient Limitation : Restrict unlabeled carbon/nitrogen sources to force reliance on labeled substrates.
- Fed-Batch Cultivation : Maintain optimal growth conditions (pH 6.8–7.2, 30°C) and feed labeled precursors incrementally to maximize incorporation .
Q. Quality Control
- Purity Assessment : Validate via high-resolution MS and 15N NMR to confirm isotopic enrichment ≥97% .
What statistical frameworks ensure robust analysis of isotope tracing data from L-VALINE (13C5;15N) experiments?
Advanced Research Question
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "How does L-VALINE (13C5;15N) flux differ between wild-type and mutant strains under nitrogen limitation?" .
- Multi-Variable Analysis : Use ANOVA or linear mixed models to compare isotopic enrichment across treatment groups, with n-values explicitly reported (e.g., n=6, not "3–6") .
- Error Propagation : Account for technical (e.g., GC-MS run variability) and biological variance in error bars .
How can isotopic data from L-VALINE (13C5;15N) be integrated with metabolomics or proteomics datasets?
Advanced Research Question
- Multi-Omics Alignment : Map isotopic enrichment to metabolic networks (e.g., KEGG pathways) using tools like MetaFlux. Correlate with proteomics data to identify rate-limiting enzymes .
- Time-Series Analysis : Capture dynamic labeling patterns (e.g., pulse-chase experiments) and model using software like INCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
